(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R,5S)-5-hydroxyoxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEONBBZTCJWHA-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a chiral precursor or a racemic mixture.
Cyclization: The starting material undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid or base catalysts to facilitate the ring closure.
Hydroxylation: The hydroxyl group is introduced at the fifth position through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the second position with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic addition, substitution, and elimination reactions allows chemists to create diverse derivatives with specific functionalities.
2. Pharmaceutical Development:
- Precursor for Bioactive Compounds: (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is explored as a precursor for developing pharmaceutical intermediates. Its derivatives have shown potential therapeutic properties, including anti-inflammatory and antioxidant activities .
- Calpain Inhibition: Some derivatives of hydroxytetrahydrofuran have been identified as calpain inhibitors, which are relevant in treating diseases associated with oxidative stress and inflammation .
3. Food Science:
- Quality Marker in Whisky Production: This compound has been identified as a marker for assessing the quality and authenticity of Scotch whisky. Its presence correlates with the maturation process in oak casks, influencing flavor profiles. Analytical techniques such as gas chromatography coupled with mass spectrometry are used to quantify its levels in whisky samples.
Case Study 1: Whisky Authentication
A study by Stupak et al. (2018) demonstrated the utility of this compound in distinguishing between different whisky types based on their maturation casks. The researchers employed advanced analytical techniques to quantify the compound's levels across various samples, highlighting its significance in quality control.
| Compound | Detection Method | Significance |
|---|---|---|
| This compound | Gas Chromatography-Mass Spectrometry | Quality marker in whisky |
| N-(3-methylbutyl) acetamide | Gas Chromatography-Mass Spectrometry | Flavor profile indicator |
| 4-(2-hydroxyethyl)phenol | Gas Chromatography-Mass Spectrometry | Antioxidant properties |
Case Study 2: Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit promising biological activities. For example, compounds derived from this structure have shown efficacy as calpain inhibitors and reactive oxygen species traps, suggesting their potential use in treating pathologies linked to oxidative stress .
Mechanism of Action
The mechanism of action of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variations: Methyl vs. Ethyl Derivatives
The methyl ester analog, (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, shares the same core structure but differs in the ester alkyl group (methyl instead of ethyl). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric effects, which may enhance metabolic stability in biological systems .
Functionalized Tetrahydrofuran Derivatives
Nitro- and Aryl-Substituted Analogs
Ethyl (4S,5S)-3-Benzyl-4-(4-methoxyphenyl)-5-nitro-4,5-dihydrofuran-2-carboxylate (4m) features a nitro group and aromatic substituents. This compound demonstrates distinct reactivity, with a high enantiomeric excess (86% ee) and diastereomeric ratio (>20:1) achieved via organocatalysis . Compared to the target compound, the nitro group introduces strong electron-withdrawing effects, which could influence ring conformation and intermolecular interactions.
Sulfur-Containing Derivatives
A series of 5-ethylsulfanylmethyltetrahydrofurans (e.g., compounds 42–46 ) exhibit COX-2 inhibitory and cytotoxic activities. For example:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | COX-2 IC₅₀ (µM) |
|---|---|---|---|---|
| 42 | C₂₁H₂₆O₄S | 373 | 4-Methoxyphenyl, ethylthio | 0.18 |
| 43 | C₂₁H₂₆O₆S₃ | 493.1 | 4-Methanesulfonylphenyl, ethylthio | 0.11 |
| 45 | C₂₀H₂₄O₄S₂ | 392.9 | 4-Methanesulfonylphenyl, phenyl | 0.09 |
These analogs highlight the importance of sulfonyl and methoxy groups in enhancing COX-2 selectivity. The target compound’s hydroxyl group may confer hydrogen-bonding capabilities, but its lack of aromatic substituents likely limits direct COX-2 affinity compared to sulfur-containing derivatives .
Amino-Substituted Dihydrobenzofurans
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate (CAS: 944447-73-8) incorporates an amino group and a fused benzene ring.
Key Research Findings and Data Gaps
- Stereochemical Influence : The (2R,5S) configuration of the target compound is crucial for its interaction with enzymes or receptors, as seen in enantioselective syntheses of related dihydrofurans .
- Biological Activity : While sulfur-containing analogs show potent COX-2 inhibition (IC₅₀ < 0.1 µM) , the target compound’s hydroxyl group may prioritize applications in asymmetric catalysis or as a building block for pharmaceuticals.
- Data Limitations: No direct pharmacological or thermodynamic data (e.g., melting point, solubility) are available for the target compound in the provided evidence, underscoring the need for further experimental characterization.
Biological Activity
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound characterized by its unique tetrahydrofuran ring structure, which has significant implications in various biological processes. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHO
- Molecular Weight : 174.19 g/mol
- Functional Groups : Hydroxyl group (-OH), ethyl ester (-O-CH), and a carboxylic acid derivative.
This structural configuration contributes to its solubility and bioavailability, enhancing its potential for interaction with biological targets.
Enzyme Interaction
This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting their catalytic activity. For instance, it may inhibit lipoxygenase enzymes, which play a crucial role in inflammatory responses .
- Receptor Binding : It may interact with specific receptors, modulating signal transduction pathways that influence cellular responses.
Metabolic Pathways
The compound participates in metabolic pathways where it can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects. This includes potential pathways involved in drug metabolism and detoxification processes.
Anticancer Properties
The compound is noted for its role as an intermediate in the synthesis of various anticancer agents. Its ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxybutanoate | Hydroxy group at position 4 | Moderate antibacterial activity |
| 3-Hydroxybutanoic acid | Hydroxyl group on a straight-chain acid | Anti-inflammatory properties |
| Methyl lactate | Lactic acid derivative | Metabolic intermediate |
| (R)-Lactic acid | Chiral center with hydroxyl group | Important in fermentation processes |
| This compound | Tetrahydrofuran ring with hydroxyl and ethoxy groups | Potential antioxidant and anticancer activity |
This table illustrates that this compound stands out due to its unique combination of functional groups and stereochemistry.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibit lipoxygenase activity, which could lead to reduced inflammation in models of arthritis .
- Antioxidant Activity Assessment : In vitro assays indicated that related tetrahydrofuran derivatives possess strong antioxidant capabilities, supporting the potential for this compound to mitigate oxidative damage in cells .
- Anticancer Research : Investigations into derivatives of this compound have shown promising results against various cancer cell lines, indicating that this compound may also exhibit similar properties warranting further exploration.
Q & A
Q. How can researchers address reproducibility challenges in scaled-up synthesis?
- Methodological Answer : Optimize mixing efficiency (e.g., use baffled reactors) and control exothermic reactions via jacketed reactors. Monitor reaction parameters (pH, temperature) in real-time with PAT tools (e.g., ReactIR). For chiral integrity, use continuous-flow systems with immobilized catalysts to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
